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Compound of Interest

Compound Name: 2-Octyl-4(1H)-quinolone

Cat. No.: B15589323 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Octyl-4(1H)-
quinolone, a member of the 2-alkyl-4-quinolone (AQ) family. AQs are significant signaling

molecules in bacterial communication systems, particularly the Pseudomonas aeruginosa

quorum sensing (QS) network, making them attractive targets for novel antimicrobial drug

development. This document presents nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data, detailed experimental protocols for the synthesis and characterization

of AQs, and a visualization of the pertinent biochemical pathway.

Spectroscopic Data
Due to the limited availability of published, comprehensive spectroscopic data specifically for 2-
Octyl-4(1H)-quinolone, the following tables present data derived from its close structural

analog, 2-heptyl-4-hydroxyquinoline N-oxide. The spectral characteristics of the quinolone core

and the alkyl chain are expected to be highly comparable.

Table 1: 1H NMR Spectroscopic Data (DMSO-d6)
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Chemical Shift (δ
ppm)

Multiplicity Integration
Assignment
(tentative)

8.30 m 2H
Aromatic-H (C5-H,

C8-H)

8.09 m 1H Aromatic-H (C7-H)

7.79 m 1H Aromatic-H (C6-H)

7.15 s 1H C3-H

3.11 t 2H α-CH2

1.75 m 2H β-CH2

1.42 - 1.21 m 10H -(CH2)5-

0.85 t 3H -CH3

Note: Data is adapted from the published spectrum of 2-heptyl-4-hydroxyquinoline N-oxide and

adjusted for a 2-octyl chain.

Table 2: 13C NMR Spectroscopic Data (DMSO-d6)
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Chemical Shift (δ ppm) Assignment (tentative)

177.0 C4 (C=O)

158.9 C2

140.0 C8a

135.0 C7

127.9 C5

124.2 C6

121.1 C8

117.4 C4a

105.4 C3

31.8 α-CH2

31.6 -CH2-

29.1 -CH2-

28.9 -CH2-

28.8 -CH2-

27.5 -CH2-

22.5 -CH2-

14.4 -CH3

Note: Data is adapted from the published spectrum of 2-heptyl-4-hydroxyquinoline N-oxide and

adjusted for a 2-octyl chain.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Assignment (tentative)

271 40 [M]+•

172 100 [M - C7H15]+

159 85
[M - C8H17]+ or McLafferty

rearrangement product

144 30 [C9H6NO]+

Note: The fragmentation pattern is predicted based on the known behavior of 2-alkyl-4-

quinolones, which typically undergo cleavage of the alkyl chain.

Experimental Protocols
The synthesis of 2-alkyl-4(1H)-quinolones is commonly achieved through the Conrad-Limpach

reaction[1].

2.1. Synthesis of 2-Octyl-4(1H)-quinolone

Formation of the β-keto ester: Decanoyl chloride is reacted with Meldrum's acid in the

presence of pyridine. The resulting intermediate is then subjected to alcoholysis with ethanol

under reflux conditions to yield ethyl 3-oxododecanoate.

Condensation with aniline: An equimolar amount of ethyl 3-oxododecanoate and aniline are

heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the enamine

intermediate, ethyl 3-amino-2-dodecenoate.

Cyclization: The enamine intermediate is heated to a high temperature (typically 250-280 °C)

in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This promotes an

intramolecular cyclization to form 2-octyl-4(1H)-quinolone.

Purification: The reaction mixture is cooled, and the product is precipitated by the addition of

a non-polar solvent like hexane. The crude product can be further purified by recrystallization

or column chromatography.

2.2. NMR Spectroscopy
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1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The

sample is dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-

d6) or deuterated chloroform (CDCl3). Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

2.3. Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with gas chromatography

(GC-MS) for separation and analysis. For electron ionization (EI), a standard ionization energy

of 70 eV is used. The fragmentation pattern provides information about the molecular weight

and the structure of the molecule.

Signaling Pathway and Workflow Visualizations
2-Alkyl-4-quinolones are integral to the pqs quorum sensing system in Pseudomonas

aeruginosa. The following diagrams illustrate the biosynthetic pathway of these signaling

molecules and a general experimental workflow for their analysis.
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Caption: Biosynthesis of 2-Alkyl-4-quinolones in P. aeruginosa.
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Caption: Experimental workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15589323#spectroscopic-data-nmr-ms-for-2-octyl-4-
1h-quinolone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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